molecular formula C24H33ClN4O8 B071158 Ac-YVAD-CMK CAS No. 178603-78-6

Ac-YVAD-CMK

Cat. No.: B071158
CAS No.: 178603-78-6
M. Wt: 541 g/mol
InChI Key: UOUBHJRCKHLGFB-DGJUNBOTSA-N
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Description

Acetyl-Tyr-Val-Ala-Asp-chloromethylketone is a tetrapeptide composed of L-tyrosine, L-valine, L-alanine, and L-aspartic acid joined in sequence by peptide linkages. The amino terminus is substituted by an acetyl group, and the carboxy terminus is substituted by a chloromethyl group . This compound is known for its role as a caspase-1 inhibitor and has applications in various scientific research fields .

Scientific Research Applications

Acetyl-Tyr-Val-Ala-Asp-chloromethylketone has a wide range of applications in scientific research:

Mechanism of Action

Ac-YVAD-CMK, also known as acetyl-Tyr-Val-Ala-Asp-chloromethylketone, is a potent and selective inhibitor of caspase-1 . This compound has been studied for its anti-inflammatory, anti-apoptotic, and neuroprotective effects .

Target of Action

The primary target of this compound is the inflammatory enzyme caspase-1 . Caspase-1, also known as IL-1 converting enzyme (ICE), is a cysteine protease that cleaves the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 .

Mode of Action

This compound is a tetrapeptide sequence based on the target sequence of caspase-1 in pro-IL-1β (YVHD) . It acts as an irreversible inhibitor of caspase-1, effectively blocking the enzyme’s activity . This inhibition prevents the conversion of pro-inflammatory cytokines IL-1β and IL-18 into their active forms .

Biochemical Pathways

The inhibition of caspase-1 by this compound affects the inflammatory response pathway . By preventing the activation of caspase-1, this compound blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 . This leads to a reduction in inflammation and cell death .

Result of Action

The inhibition of caspase-1 by this compound has been associated with anti-inflammatory, anti-apoptotic, and neuroprotective effects . For instance, it has been shown to restore cerebral blood flow, attenuate white matter rarefaction, and restore myelin expression in a mouse model of vascular cognitive impairment .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For example, in the context of cerebral hypoperfusion-induced white matter rarefaction, this compound was able to restore cerebral blood flow and attenuate the effects of the condition . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-YVAD-CMK involves the sequential coupling of the amino acids L-tyrosine, L-valine, L-alanine, and L-aspartic acid. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed, and the final product is obtained by acetylation of the amino terminus and chloromethylation of the carboxy terminus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling steps .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Tyr-Val-Ala-Asp-chloromethylketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-tyrosine: A functional parent of Ac-YVAD-CMK.

    L-alanine: Another functional parent.

    L-aspartic acid: Also a functional parent.

    L-valine: Another functional parent.

Uniqueness

Acetyl-Tyr-Val-Ala-Asp-chloromethylketone is unique due to its specific sequence of amino acids and the presence of both acetyl and chloromethyl groups. This unique structure allows it to effectively inhibit caspase-1 and provides it with distinct biological activities compared to other similar compounds .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUBHJRCKHLGFB-DGJUNBOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.